molecular formula C7H5ClN2OS B1526148 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one CAS No. 1257078-94-6

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one

Cat. No. B1526148
M. Wt: 200.65 g/mol
InChI Key: NFZUUAPVPDUAPV-UHFFFAOYSA-N
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Description

“1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one” is a chemical compound with the CAS Number: 1257078-94-6 . It has a molecular weight of 200.65 . The IUPAC name for this compound is 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Kamila et al. (2012) demonstrated the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas. This method highlights a novel approach to creating thiazole derivatives efficiently (Kamila, Mendoza, & Biehl, 2012).

Corrosion Inhibition Study

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron. This research indicates the potential application of these compounds in corrosion inhibition, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Biological Activity Evaluation

Poyraz et al. (2008) synthesized and evaluated the antimicrobial properties of 1-(1H-benzoimidazol-2-yl)-ethanone thiosemicarbazone and its cobalt complex against various human pathogenic bacteria and yeast, showing moderate antimicrobial activity. This study suggests potential biological applications of such compounds (Poyraz et al., 2008).

Antitumor Properties

Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel compound with broad-spectrum antitumor activity. This research provided insights into the antitumor properties of imidazotetrazine derivatives (Stevens et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZUUAPVPDUAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one

Synthesis routes and methods

Procedure details

To a solution of 6-chloroimidazo[2,1-b]thiazole (7.93 g, 50 mmol) in acetic anhydride (150 mL) was added 0.2 ml of concentrated sulfuric acid. The mixture was stirred at 140° C. for 4 hours. The mixture was evaporated to dryness and the residue was taken up in water (300 mL), and the pH adjusted to pH ˜10 with aqueous NaOH. The resulting precipitate was filtered, washed with water and vacuum dried, providing the title compound. MS: (ESI(+)) m/e 200.8 (M+H)+.
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
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1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Reactant of Route 5
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Reactant of Route 6
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one

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